

A Comparative Guide to SNAP 5114: Unraveling Species-Specific Effects on GABAergic Transmission

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Compound of Interest

Compound Name: SNAP 5114

Cat. No.: B1229028

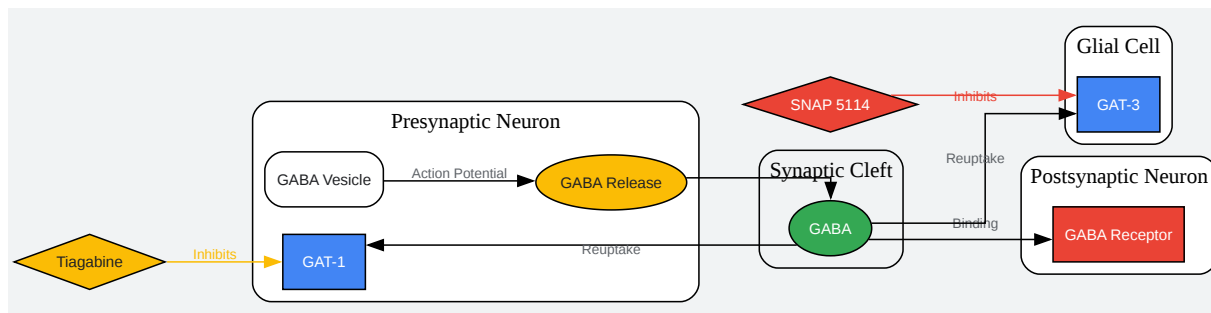
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the GABA transporter inhibitor **SNAP 5114**, focusing on its effects across different species. By presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action, this document aims to be an objective resource for researchers investigating GABAergic neurotransmission and developing novel therapeutics. We also compare **SNAP 5114** with the well-established GAT-1 inhibitor, Tiagabine, to provide a broader context of GABA transporter modulation.

Mechanism of Action: Targeting GABA Transporters

SNAP 5114 is a selective inhibitor of the γ -aminobutyric acid (GABA) transporters GAT-3 and GAT-2.^[1] By blocking these transporters, **SNAP 5114** increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic signaling. This mechanism is distinct from compounds like Tiagabine, which selectively inhibit GAT-1. The differential expression patterns of these transporters across brain regions and cell types (neurons vs. glia) lead to distinct physiological effects.



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Caption: Mechanism of **SNAP 5114** and Tiagabine action.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of **SNAP 5114** on GABA transporters shows notable differences across species. This is a critical consideration when extrapolating preclinical data from animal models to humans.

Compound	Transporter	Species	IC50 (μM)
SNAP 5114	hGAT-3	Human	5
rGAT-2	Rat	21	
hGAT-1	Human	388	
Tiagabine	hGAT-1	Human	0.07[2]

hGAT: human GABA transporter, rGAT: rat GABA transporter. Data sourced from Tocris Bioscience and scientific literature.[1][2]

In Vivo Effects: A Cross-Species Synopsis

The physiological effects of **SNAP 5114** have been investigated in both rats and mice, revealing a complex and sometimes contradictory profile.

Species	Model	Dosage & Route	Observed Effects	Reference
Rat	Nociceptive pain models (formalin, tail flick)	10-200 µg, intrathecal	Dose-dependent antinociceptive effect.	[3]
Rat	In vivo microdialysis	100 µM, perfusion	Increased thalamic GABA levels; no effect on hippocampal GABA levels alone, but potentiated GAT-1 inhibitor effects.	[4]
Rat	Amygdala kindled seizures	-	Reduced generalized seizures.	[5]
Mouse	Focal cerebral ischemia (stroke)	5 and 30 mg/kg, i.p.	No effect on infarct volume; increased mortality at the higher dose.	[2]
Mouse	Audiogenic seizures (DBA/2 mice)	110 µmol/kg, i.p.	Dose-dependent inhibition of convulsions.	[4]
Mouse	Pentylenetetrazol (PTZ)-induced seizures	-	No protection against tonic convulsions.	[4]

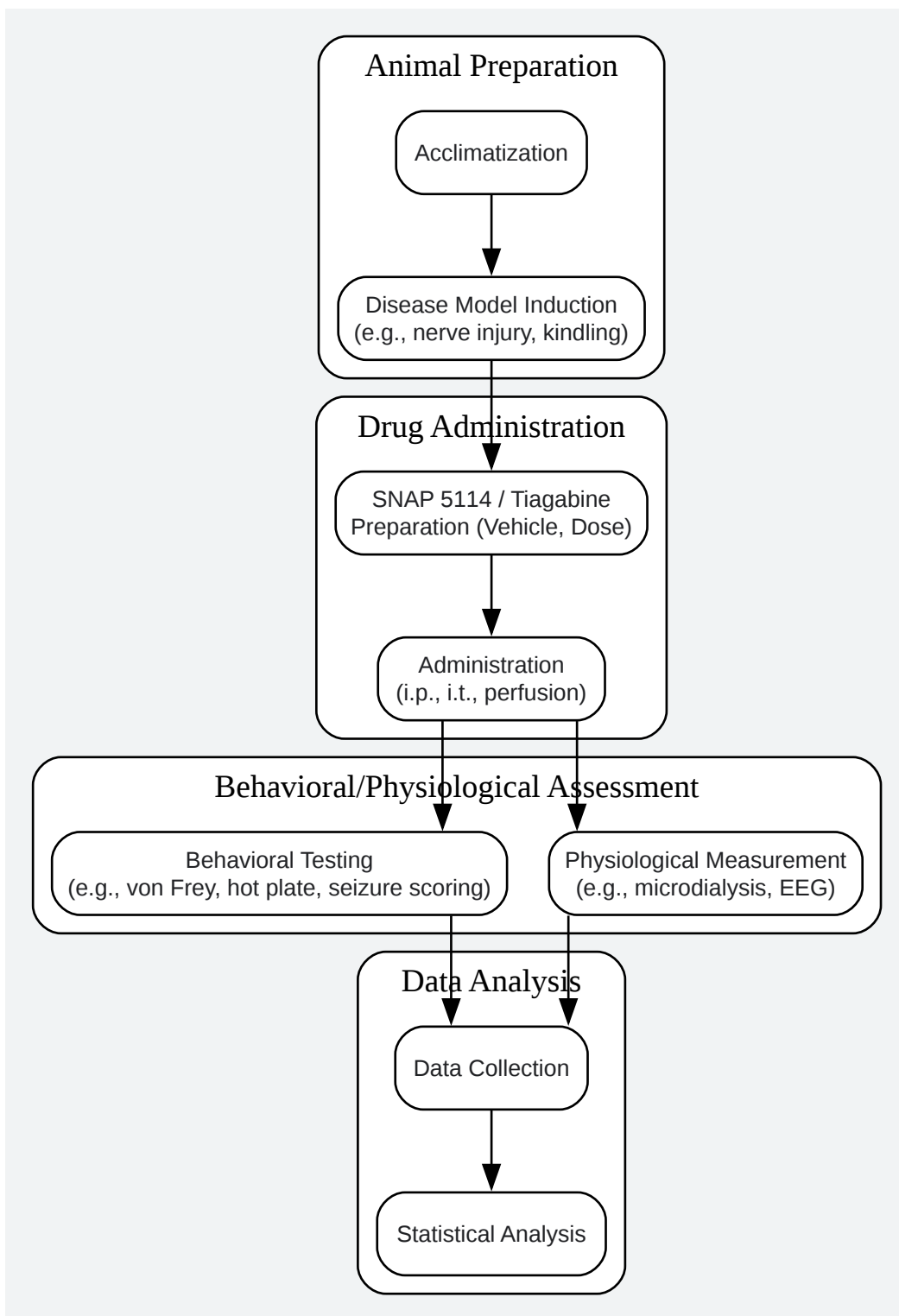
Comparison with Tiagabine:

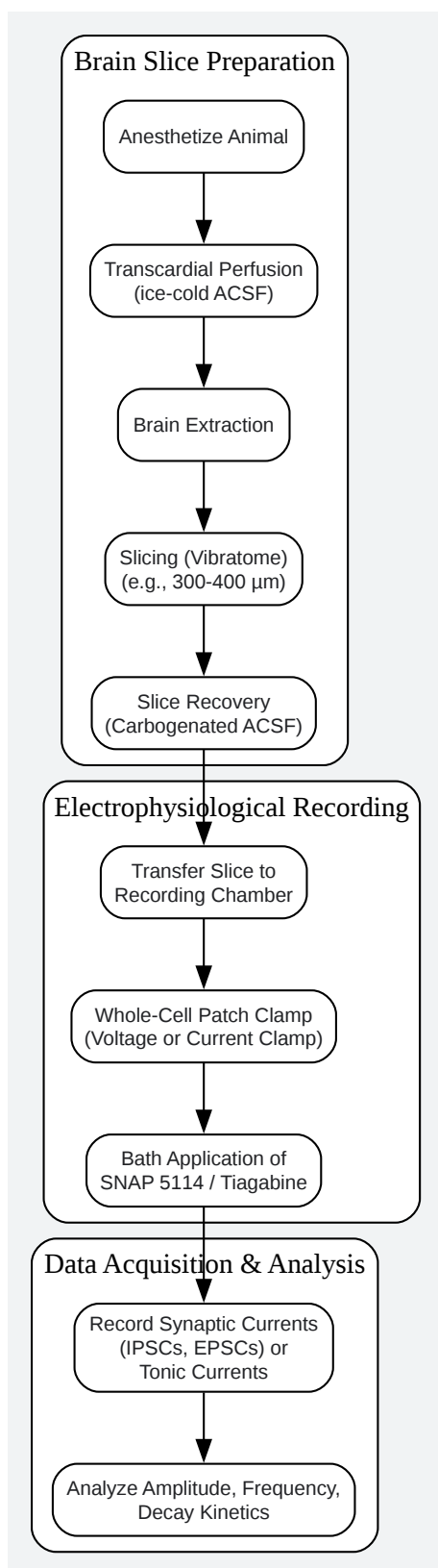
Species	Model	Dosage & Route	Observed Effects	Reference
Rat	Pentylenetetrazol (PTZ)-induced seizures	11.5 and 21.0 mg/kg, i.p.	Inhibition of tonic seizures; increased extracellular GABA in globus pallidus, ventral pallidum, and substantia nigra.	[6]
Rat	Amygdala-kindled seizures	-	Attenuated afterdischarge duration and reduced generalized seizures.	[5]
Mouse	Pentylenetetrazol (PTZ)-induced seizures	ED50 = 2 μ mol/kg (tonic), 5 μ mol/kg (clonic), i.p.	Potent antagonist of tonic and clonic convulsions.	[5]
Mouse	Maximal Electroshock (MES)	-	Ineffective.	[5]
Mouse	Audiogenic seizures (DBA/2 mice)	ED50 = 1 μ mol/kg, i.p.	Potent inhibition of sound-induced seizures.	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vivo Rodent Studies





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